Boc-DL-2-aminosuberic acid molecular weight
Boc-DL-2-aminosuberic acid molecular weight
Technical Whitepaper: Boc-DL-2-Aminosuberic Acid Physicochemical Profiling and Synthetic Utility in Peptide Therapeutics
Executive Summary
Boc-DL-2-aminosuberic acid (Boc-DL-Asu-OH) is a non-proteinogenic amino acid derivative used primarily in the development of peptidomimetics and conformationally constrained peptide therapeutics. As a protected derivative of 2-aminosuberic acid (Asu), it serves as a critical building block for introducing hydrophobic spacers and, more importantly, for engineering lactam bridges —covalent side-chain-to-side-chain cyclizations that stabilize secondary structures like
This guide provides a rigorous technical analysis of the molecule, its physicochemical properties, and its application in Solid-Phase Peptide Synthesis (SPPS). It addresses the specific implications of using the racemic (DL) form in drug discovery workflows.
Physicochemical Characterization
Identity and Molecular Weight
The molecular weight of Boc-DL-2-aminosuberic acid is derived from the parent amino acid (2-aminosuberic acid) modified by the tert-butyloxycarbonyl (Boc) protecting group at the
| Property | Specification |
| Chemical Name | 2-((tert-butoxycarbonyl)amino)octanedioic acid |
| Common Abbreviation | Boc-DL-Asu-OH |
| Empirical Formula | |
| Molecular Weight | 289.33 g/mol |
| CAS Number (Racemic) | Note: Often indexed under enantiopure forms (e.g., 75113-71-2 for D-form). Free acid DL-form is 3054-07-7. |
| Stereochemistry | Racemic (50:50 mixture of R and S enantiomers) |
Structural Analysis
The molecule consists of an eight-carbon backbone (suberic acid) with an amino group at the C2 position.[]
-
Backbone: Octanedioic acid (
). -
Side Chain: A hexanoic acid moiety attached to the
-carbon ( relative to the -carbon). Correction: The total chain is C8. C1 is -COOH, C2 is -carbon. The side chain is .
Calculation Verification:
-
2-Aminosuberic Acid (
): MW = 189.21 g/mol .[][2] -
Boc Group (
replacing H): Adds (+100.12 Da). -
Total:
.
Synthetic Utility in Drug Design
The "Stapling" Application (Lactam Bridges)
The primary utility of Asu derivatives lies in peptide stapling. By reacting the side-chain carboxyl of Asu with the side-chain amine of Lysine (Lys), Ornithine (Orn), or Diaminobutyric acid (Dab), researchers can form a lactam bridge .
-
Helix Stabilization: A lactam bridge spaced
or residues apart constrains the peptide backbone, forcing it into an -helical conformation.[3] This improves proteolytic stability and cell permeability. -
Cystine Isostere: The Asu-Lys lactam bridge mimics the geometry of a disulfide bond but is chemically stable (non-reducible).
The Racemic (DL) Factor
Using Boc-DL-2-aminosuberic acid introduces a chiral center at the
-
Implication: In a peptide sequence, incorporating a DL-amino acid generates a mixture of diastereomers. For a single substitution, the product will be a 50:50 mixture of the L-peptide and D-peptide at that position.
-
Strategic Use: The DL form is often used in early-stage Structure-Activity Relationship (SAR) libraries to simultaneously probe the biological activity of both stereoisomers. Once the active isomer is identified, the synthesis is repeated with the expensive enantiopure (L or D) building block.
Experimental Protocols
Solubility and Handling
-
Solubility: Soluble in organic solvents common to peptide synthesis, including Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP).
-
Storage: Store at +2°C to +8°C, desiccated. The Boc group is sensitive to prolonged exposure to strong acids or moisture.
SPPS Integration (Boc Chemistry)
Context: In standard Boc-SPPS, the N-terminal Boc group is removed with Trifluoroacetic acid (TFA). The side-chain carboxyl of Boc-Asu-OH presents a challenge: it must be protected if it is not involved in cyclization, or strategically managed if it is.
Scenario A: Linear Peptide Synthesis (Side Chain Protected) If the side chain is not used for cyclization, use Boc-Asu(OBzl)-OH (Benzyl ester protection) to prevent branching. The OBzl group is removed during the final HF cleavage.
Scenario B: On-Resin Cyclization (Lactam Formation) This is the most common application. The side chain of Asu must be orthogonal to the N-terminal Boc group.
Protocol: On-Resin Lactamization using Boc-DL-Asu-OH
-
Coupling:
-
Activate Boc-DL-Asu-OH (3 eq) using DIC (3 eq) and HOBt (3 eq) in DMF.
-
Couple to the resin-bound peptide for 60–90 minutes.
-
Note: Since the side chain is a free carboxylic acid (unless a specific mono-ester is sourced), activation can lead to polymerization. Crucial Step: Use a commercially available Boc-Asu(OFm)-OH (Fluorenylmethyl ester) or Boc-Asu(OFm)-OH equivalent if available.
-
Alternative for Free Side Chain: If using the free diacid (Boc-DL-Asu-OH), use a sub-stoichiometric amount of activator to prioritize
-coupling, or (highly recommended) buy the side-chain protected variant (e.g., Boc-Asu(OBzl)-OH ) and use a selective deprotection strategy if cyclization is required. -
Standard Practice: For cyclization, use Boc-Asu(OFm)-OH and Boc-Lys(Fmoc)-OH . The Fmoc/OFm groups are removed with Piperidine (base labile), while the Boc group remains stable.
-
-
Selective Deprotection (Orthogonal Step):
-
Treat resin with 20% Piperidine in DMF (2 x 10 min) to remove side-chain protection (OFm/Fmoc) from Asu and the partner Lysine.
-
Wash with DMF (5x) and DCM (5x).
-
-
Cyclization:
-
React the exposed side-chain COOH (Asu) and NH2 (Lys) using PyBOP (3 eq) / DIEA (6 eq) in DMF.
-
Reaction time: 4–12 hours. Monitor via Kaiser test (ninhydrin) until negative.
-
-
Final Cleavage:
-
Treat resin with HF (Hydrogen Fluoride) or TFMSA to remove the N-terminal Boc and cleave the peptide from the resin.
-
Visualization: Lactam Bridge Synthesis Workflow
The following diagram illustrates the logic flow for creating a stabilized peptide helix using Asu-Lys stapling within a Boc-chemistry framework.
Figure 1: Workflow for integrating Aminosuberic Acid (Asu) into a peptide sequence to form a side-chain-to-side-chain lactam bridge.
References
-
Sigma-Aldrich. (R)-2-(Boc-amino)octanedioic acid Product Specification. Retrieved from
-
PubChem. 2-Aminooctanedioic acid (Compound Summary). National Library of Medicine. Retrieved from
-
Taylor, C. M., & Weir, C. A. (2006). A Concise Enantioselective Synthesis of N-Boc-(S)-2-Aminosuberic Acid. Journal of Organic Chemistry. Retrieved from
-
Boc Sciences. Boc-D-alpha-Aminosuberic acid Technical Data. Retrieved from
-
Chattopadhyay, S. K., et al. (2017). Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides.[4] Beilstein Journal of Organic Chemistry. Retrieved from
Sources
- 2. 2-Aminooctanedioic acid | C8H15NO4 | CID 77937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides [beilstein-journals.org]
